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molecular formula C7H4BrNO3 B8567488 4-Nitrobenzoyl bromide CAS No. 13277-61-7

4-Nitrobenzoyl bromide

Cat. No. B8567488
M. Wt: 230.02 g/mol
InChI Key: KXLZZEPFQYGUPZ-UHFFFAOYSA-N
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Patent
US05072046

Procedure details

3-nitrobenzoyl chloride; 4-nitrobenzoyl bromide; 3-nitrobenzoyl bromide; 2-methyl-4-nitrobenzoyl chloride; 3-methyl-4-nitrobenzoyl chloride; 2-nitrobenzoyl chloride; and 2-nitrobenzoyl bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-nitrobenzoyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+](C1C=C(C=CC=1)C(Cl)=O)([O-])=O.[N+](C1C=CC(C(Br)=O)=CC=1)([O-])=O.[N+](C1C=C(C=CC=1)C(Br)=O)([O-])=O.C[C:38]1[CH:46]=[C:45]([N+:47]([O-:49])=[O:48])[CH:44]=[CH:43][C:39]=1[C:40]([Cl:42])=[O:41].CC1C=C(C=CC=1[N+]([O-])=O)C(Cl)=O.[N+](C1C=CC=CC=1C(Cl)=O)([O-])=O.[N+](C1C=CC=CC=1C(Br)=O)([O-])=O>>[N+:47]([C:45]1[CH:44]=[CH:43][C:39]([C:40]([Cl:42])=[O:41])=[CH:38][CH:46]=1)([O-:49])=[O:48]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Br)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Br)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC(=C1)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=CC1[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Step Seven
Name
2-nitrobenzoyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Br)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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